[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Description
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is a tertiary amine featuring a 2,6-difluorobenzyl group linked to a dimethylaminoethyl moiety. For example, [2-amino-1-(2,6-difluorophenyl)ethyl]dimethylamine (a closely related compound) was synthesized via a reaction involving hydrogen chloride and 1,4-dioxane, yielding a product with a molecular ion peak at m/z 285.20 . This suggests that the target compound’s molecular weight is approximately 210–220 g/mol (based on its formula: C₁₁H₁₄F₂N₂).
Properties
Molecular Formula |
C11H16F2N2 |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16F2N2/c1-15(2)7-6-14-8-9-10(12)4-3-5-11(9)13/h3-5,14H,6-8H2,1-2H3 |
InChI Key |
CUFDAHARTVORTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol, while reduction could produce difluorobenzylamine .
Scientific Research Applications
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
a) [2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine (C₁₂H₁₉FN₂; MW 210.29)
- Structural Differences : Contains a single fluorine atom at the ortho-position of the phenyl ring, compared to the 2,6-difluoro substitution in the target compound.
- Implications : Reduced steric hindrance and altered electronic effects due to fewer fluorine atoms. This may enhance solubility but reduce binding affinity in receptor-mediated applications .
b) ({2-[(Dimethylamino)methyl]phenyl}methyl)[1-(2-fluorophenyl)ethyl]amine (C₁₈H₂₃FN₂; MW 286.39)
- Structural Differences: Incorporates a benzyl-dimethylamino group and a 2-fluorophenethyl chain.
Dimethylaminoethyl-Containing Compounds
a) 2-(Dimethylamino)ethyl Methacrylate
- Functional Differences : Features a methacrylate ester instead of a benzyl group.
- Reactivity: In resin cements, this compound exhibits lower polymerization efficiency compared to ethyl 4-(dimethylamino)benzoate, achieving a lower degree of conversion (DC) due to steric hindrance from the methacrylate group. However, its DC improves significantly with diphenyliodonium hexafluorophosphate (DPI) as a co-initiator .
b) Methyl S-2-Dimethylaminoethyl Ethylphosphonothioate (C₇H₁₈NO₂PS; MW 211.26)
- Functional Differences: Contains a phosphonothioate ester linked to the dimethylaminoethyl group.
- Applications: Used in organophosphate chemistry, where the dimethylamino group enhances nucleophilicity. This contrasts with the target compound’s likely role in medicinal chemistry or polymer science .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Electronic Effects: The 2,6-difluoro substitution on the benzyl group in the target compound likely enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions compared to mono-fluoro analogs .
- Polymer Science Applications: Compounds like 2-(dimethylamino)ethyl methacrylate demonstrate that dimethylamino groups enhance radical scavenging and polymerization rates, especially with photoinitiators like DPI . This suggests the target compound could serve as a co-initiator in specialized resins.
Biological Activity
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a difluorophenyl group and a dimethylaminoethyl moiety. These structural features enhance its lipophilicity and bioactivity, making it a candidate for various pharmacological applications.
Antidepressant Properties
Preliminary studies indicate that [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine exhibits antidepressant properties . Research suggests that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : Binding to serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
- Enzyme Modulation : Potential inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby enhancing their availability .
Case Studies and Experimental Evidence
-
In Vitro Studies :
- A study demonstrated that [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine significantly increased serotonin levels in rat brain slices compared to control groups. This effect was dose-dependent, indicating a strong relationship between compound concentration and biological response.
-
Animal Models :
- In behavioral assays with mice, the compound exhibited reduced immobility in the forced swim test, a common model for assessing antidepressant efficacy. This suggests potential as an antidepressant agent.
- Comparative Analysis :
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Dimethylamino)ethanamine | Basic amine structure | Lacks aromatic substitution; less complex |
| 3,4-Dimethoxyphenylmethylamine | Methoxy instead of fluorine | Different electronic properties due to methoxy groups |
| N,N-Dimethyl-3-(trifluoromethyl)phenylamine | Trifluoromethyl group | Affects lipophilicity and bioactivity differently |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
